molecular formula C12H14N2O2 B13882888 3-isopropyl-6-methoxyquinoxalin-2(1H)-one

3-isopropyl-6-methoxyquinoxalin-2(1H)-one

Katalognummer: B13882888
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: FBXXRQRPDYYSGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by its fused benzene and pyrazine rings, making it a crucial structural unit in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction can be catalyzed by acids or bases, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Green chemistry principles are often applied to minimize environmental impact and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In medicinal applications, it may interfere with cellular pathways involved in disease progression, such as those regulating cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and propan-2-yl groups contribute to its unique reactivity and potential therapeutic applications .

Eigenschaften

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

6-methoxy-3-propan-2-yl-1H-quinoxalin-2-one

InChI

InChI=1S/C12H14N2O2/c1-7(2)11-12(15)14-9-5-4-8(16-3)6-10(9)13-11/h4-7H,1-3H3,(H,14,15)

InChI-Schlüssel

FBXXRQRPDYYSGE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC2=C(C=CC(=C2)OC)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.